(Ethyne-1-ylium)-2-ylradical

描述

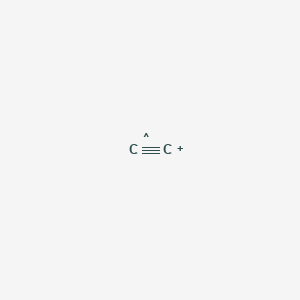

The "(Ethyne-1-ylium)-2-yl radical" is a highly reactive species characterized by a combination of a cationic charge and a radical center within an ethyne (acetylene) framework. Its structure features a linear carbon-carbon triple bond (sp-hybridized carbons), with a positive charge formally located at position 1 (C1) and a radical at position 2 (C2) (Fig. 1). This dual electronic configuration arises from the removal of two electrons: one from the σ-bonding orbital (yielding the ylium cation) and another from a π-orbital (generating the radical). The IUPAC nomenclature rules for such species mandate the use of "-ylium" for cationic centers and "-yl" for radicals, with numbering reflecting their positions .

The compound’s reactivity is influenced by the conjugation between the positively charged C1 and the radical-bearing C2. The sp-hybridization of both carbons creates a high degree of electronegativity at C1, while the radical at C2 participates in partial delocalization through the π-system. This unique electronic profile distinguishes it from simpler alkyl or alkenyl radical cations.

属性

分子式 |

C2+ |

|---|---|

分子量 |

24.02 g/mol |

IUPAC 名称 |

ethyne |

InChI |

InChI=1S/C2/c1-2/q+1 |

InChI 键 |

ADIRGMFQWJHVBM-UHFFFAOYSA-N |

SMILES |

[C]#[C+] |

规范 SMILES |

[C]#[C+] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural or electronic similarities with "(Ethyne-1-ylium)-2-yl radical":

Methyliumyl (CH₃⁺•)

- Structure : A methyl group with a cationic charge and radical on the same carbon.

- Key Difference : Lacks conjugation due to its sp³ hybridization, resulting in lower stability compared to the ethyne-derived radical cation .

Ethen-2-ylium-1-ylidene (C₂H₃⁺•)

- Structure : A conjugated ethene system with a ylium charge at C1 and a radical at C2, stabilized by π-delocalization.

- Key Difference : The double bond (sp² hybridization) allows moderate conjugation, but the absence of a triple bond reduces electronegativity at the charged carbon .

Ethan-1-ium-1-ylium-1-yl (C₂H₆⁺•)

- Structure : An ethane derivative with a cationic charge and radical on the same carbon.

- Key Difference : The single bond (sp³ hybridization) prevents effective conjugation, leading to high reactivity and short lifetimes .

Propan-1-ylium-2-yl (C₃H₅⁺•)

- Structure : A propane chain with charge at C1 and radical at C2.

- Key Difference : Extended alkyl chain reduces electronegativity at C1, diminishing charge-radical interactions .

Stability and Reactivity Trends

- Conjugation Effects : The ethyne backbone in "(Ethyne-1-ylium)-2-yl radical" enables superior charge-radical delocalization compared to single-bonded analogs (e.g., ethan-1-ium-1-ylium-1-yl) .

- Hybridization : sp-hybridized carbons in ethyne enhance electronegativity at C1, stabilizing the cation, whereas sp³ systems (e.g., methyliumyl) lack this stabilization .

- Reactivity : The radical at C2 exhibits electrophilic character, reacting preferentially with nucleophiles (e.g., amines or thiols), akin to ethen-yl systems but faster due to higher electron deficiency .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Charge Location | Radical Position | Hybridization | Conjugation | Stability (Inferred) |

|---|---|---|---|---|---|---|

| (Ethyne-1-ylium)-2-yl radical | C₂H⁺• | C1 | C2 | sp | High | Moderate-High |

| Methyliumyl | CH₃⁺• | C1 | C1 | sp³ | None | Low |

| Ethen-2-ylium-1-ylidene | C₂H₃⁺• | C1 | C2 | sp² | Moderate | Moderate |

| Ethan-1-ium-1-ylium-1-yl | C₂H₆⁺• | C1 | C1 | sp³ | None | Very Low |

| Propan-1-ylium-2-yl | C₃H₅⁺• | C1 | C2 | sp³ | Low | Low-Moderate |

Key Research Findings

Conjugation Dominates Stability: The ethyne-based radical cation’s stability is superior to non-conjugated analogs due to π-orbital overlap between C1 and C2, as predicted by IUPAC nomenclature rules for conjugated systems .

Spectroscopic Signatures : Similar ylium radicals (e.g., benzeniumyl) exhibit characteristic ESR signals and UV-Vis absorptions; the ethyne derivative is expected to show sharper peaks due to linear geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。